molecular formula C23H19BrN2O3 B11541969 4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11541969
M. Wt: 451.3 g/mol
InChI Key: GBNXAXSAXBTEBT-UHFFFAOYSA-N
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Description

4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound with a unique structure that includes a brominated aromatic ring, a methoxy group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-amino-5-ethylbenzoxazole under acidic or basic conditions to form the Schiff base. This is followed by cyclization and subsequent functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as ethanol or dichloromethane and may require heating or cooling to control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff bases and benzoxazole derivatives, such as:

Uniqueness

The uniqueness of 4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methylideneamino]-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C23H19BrN2O3/c1-3-14-4-9-22-19(11-14)26-23(29-22)17-12-16(6-7-20(17)27)25-13-15-5-8-21(28-2)18(24)10-15/h4-13,27H,3H2,1-2H3

InChI Key

GBNXAXSAXBTEBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)O

Origin of Product

United States

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